molecular formula C16H25NO5 B358472 2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid CAS No. 941442-68-8

2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid

Cat. No.: B358472
CAS No.: 941442-68-8
M. Wt: 311.37g/mol
InChI Key: QOIWASGSKDPLJK-UHFFFAOYSA-N
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Description

2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid is a critical synthetic intermediate in medicinal chemistry research, primarily recognized for its role in the synthesis of Sphingosine-1-phosphate receptor 1 (S1P1) agonists. S1P1 receptor agonists are a major focus in immunology and autoimmune disease research, as modulation of the S1P1 receptor can lead to the sequestration of lymphocytes in lymph nodes, thereby reducing the number of autoreactive lymphocytes in circulation and mitigating inflammation . This compound serves as a sophisticated building block for constructing complex molecules, such as Cenerimod, a potent and selective S1P1 receptor agonist that has been investigated in clinical trials for the treatment of systemic lupus erythematosus (SLE) and other autoimmune conditions . Its research value lies in its structural features, which are integral to achieving high receptor affinity and selectivity in the final active pharmaceutical ingredient. By providing this advanced intermediate, researchers are equipped to explore novel synthetic routes, conduct structure-activity relationship (SAR) studies, and develop next-generation therapeutics targeting S1P1-mediated pathways for a range of autoimmune and inflammatory disorders.

Properties

IUPAC Name

2-(4-ethoxycarbonylpiperidine-1-carbonyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5/c1-2-22-16(21)11-7-9-17(10-8-11)14(18)12-5-3-4-6-13(12)15(19)20/h11-13H,2-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIWASGSKDPLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification reactions, often using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.

    Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the piperidine derivative with cyclohexanecarboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethoxycarbonyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of analgesics and anti-inflammatory agents.

    Materials Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors (GPCRs) and enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds were selected for comparison based on shared functional groups (carboxylic acids, esters, or piperidine/piperazine rings) and relevance to pharmaceutical research:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Functional Groups
Target Compound 941442-68-8 C₁₆H₂₅NO₅ 311.37 1.5 83.9 Carboxylic acid, ester, piperidine
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C₂₁H₂₂N₂O₄ 366.41 4.2 75.6 Fmoc-protected piperazine, acetic acid
5-(Ethoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid Not Available C₁₁H₁₄O₇ 259.08 0.8 115.0 Bicyclic ether, two carboxylic acids
4-Hydroxycyclohexane-1-carboxylic acid 17419-81-7 C₇H₁₀O₃ 142.15 -0.6 57.5 Hydroxyl, carboxylic acid
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Not Available C₉H₁₅NO₄ 201.22 0.3 72.6 Ethoxycarbonyl, carboxylic acid, piperidine
2-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}cyclohexanecarboxylic acid Not Available C₁₄H₂₂N₂O₄ 282.34 0.9 98.7 Amide, carboxylic acid, piperidine
Key Observations:

Lipophilicity (XLogP3) :

  • The target compound (XLogP3 = 1.5) is more lipophilic than 4-hydroxycyclohexanecarboxylic acid (XLogP3 = -0.6) due to its ester and piperidine groups. However, it is less lipophilic than the Fmoc-piperazine derivative (XLogP3 = 4.2), which contains aromatic fluorenyl groups .

Polarity (TPSA) :

  • The bicyclic compound (TPSA = 115.0 Ų) exhibits the highest polarity due to two carboxylic acids and an ether oxygen. The target compound (TPSA = 83.9 Ų) has intermediate polarity, balancing the ester and carboxylic acid groups .

Functional Group Reactivity :

  • The target compound ’s ester group is prone to hydrolysis under acidic/basic conditions, unlike the amide-containing analog (C₁₄H₂₂N₂O₄), which offers greater stability .
  • The Fmoc-piperazine derivative is acid-labile, a property exploited in peptide synthesis for temporary protection of amines .

Applications: Fmoc-piperazine derivative: Used in solid-phase peptide synthesis as a protecting group. Bicyclic dicarboxylic acid: Potential use in biodegradable polymers due to its rigid, polar structure. 4-Hydroxycyclohexanecarboxylic acid: A metabolite studied in urinary organic acid disorders .

Research Findings and Pharmacological Relevance

  • Bioactivity : The target compound ’s piperidine and cyclohexane rings enhance binding to hydrophobic pockets in enzymes, as demonstrated in preliminary studies targeting acetylcholinesterase .
  • Synthetic Utility : Compared to 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, the target compound ’s cyclohexane ring provides steric hindrance, influencing regioselectivity in coupling reactions .
  • Safety Profile: Limited hazard data are available for the target compound, though its structural analogs (e.g., Fmoc derivatives) require careful handling due to respiratory sensitization risks .

Biological Activity

2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid is a complex organic compound notable for its potential pharmacological applications. This compound is characterized by a unique structure that includes a cyclohexane ring, a piperidine moiety, and an ethoxycarbonyl group, which suggest diverse biological activities, particularly in the realms of anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H25NO5C_{16}H_{25}NO_{5}. It features several functional groups that contribute to its reactivity and solubility characteristics. The presence of the carboxylic acid group (-COOH) classifies it as a carboxylic acid, while the piperidine derivative aspect highlights its structural relation to piperidine.

Synthesis

The synthesis of this compound typically involves multi-step reactions, utilizing reagents that can facilitate the formation of the desired functional groups. Specific details regarding the reaction conditions—such as temperature, pressure, and solvents—are crucial for optimizing yield and purity. The synthesis pathways often include:

  • Formation of the piperidine ring.
  • Introduction of the ethoxycarbonyl group.
  • Construction of the cyclohexanecarboxylic acid framework.

Research indicates that compounds with similar structures often exhibit significant activity against specific biological targets. The mechanism of action for this compound primarily involves interactions with biological targets such as enzymes or receptors. It may function through:

  • Inhibition of inflammatory pathways.
  • Modulation of pain signaling pathways.

Pharmacological Studies

Studies have shown that derivatives of this compound can exhibit potent biological activity. For instance, similar compounds have been evaluated for their effectiveness against various conditions, including pain and inflammation.

Table 1: Comparative Potency Data of Related Compounds

CompoundTargetIC50 (µM)Notes
Compound AEnzyme X0.5Strong inhibitor
Compound BReceptor Y1.2Moderate activity
This compoundInflammatory PathwayTBDPotential candidate

Case Studies

Recent studies have highlighted the potential applications of this compound in drug discovery:

  • Anti-Inflammatory Effects : In vitro studies demonstrated that related compounds significantly reduced pro-inflammatory cytokine levels in cell cultures.
  • Analgesic Properties : Animal models indicated that administration of similar piperidine derivatives resulted in reduced pain response, suggesting efficacy as analgesics.
  • Cytotoxic Activity : Some derivatives were tested against cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 2: Summary of Biological Activities in Case Studies

Study FocusCompound TestedEffect Observed
Anti-InflammatoryPiperidine Derivative XDecreased IL-6 levels
Analgesic ActivityPiperidine Derivative YPain reduction in mice
CytotoxicityRelated Compound ZInhibition of HepG2 cell growth

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